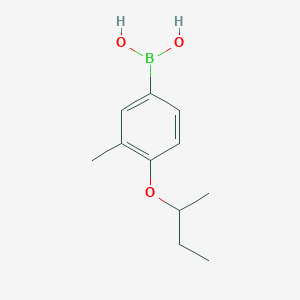
4-Ethylpiperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylpiperazine-1-carbaldehyde is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the ethyl group at the fourth position and the aldehyde group at the first position makes this compound a unique derivative of piperazine. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carbaldehyde typically involves the functionalization of piperazine. One common method is the alkylation of piperazine with ethyl halides to introduce the ethyl group at the fourth position. This is followed by the oxidation of the resulting 4-ethylpiperazine to introduce the aldehyde group at the first position. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 4-Ethylpiperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 4-Ethylpiperazine-1-carboxylic acid.
Reduction: 4-Ethylpiperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
科学研究应用
4-Ethylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and antidepressant activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用机制
The mechanism of action of 4-Ethylpiperazine-1-carbaldehyde depends on its specific application and the molecular targets involved. In medicinal chemistry, piperazine derivatives often interact with various receptors and enzymes, modulating their activity. The presence of the aldehyde group allows for the formation of Schiff bases with amines, which can further interact with biological targets. The ethyl group may influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Piperazine: The parent compound, lacking the ethyl and aldehyde groups.
4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethylpiperazine: Lacks the aldehyde group.
Uniqueness: 4-Ethylpiperazine-1-carbaldehyde is unique due to the combination of the ethyl group and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. The presence of both functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
4-ethylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-5-9(7-10)6-4-8/h7H,2-6H2,1H3 |
InChI 键 |
CAOCEOAUKSPUPN-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


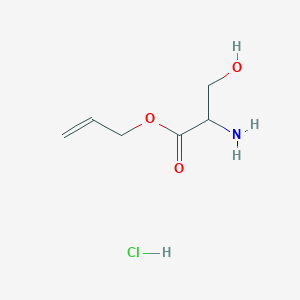
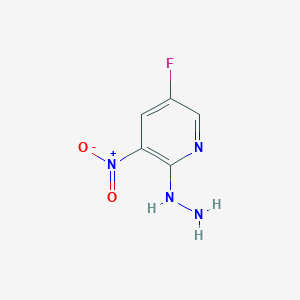
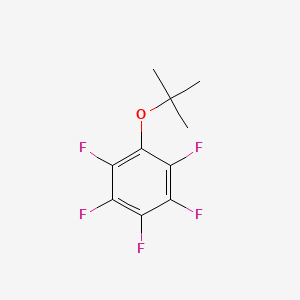

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
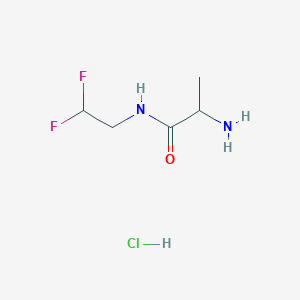
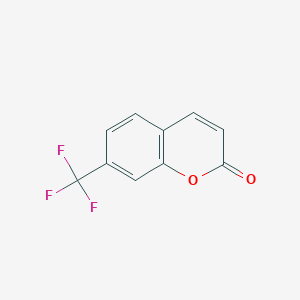
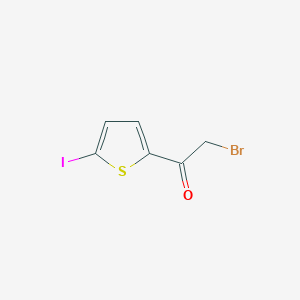

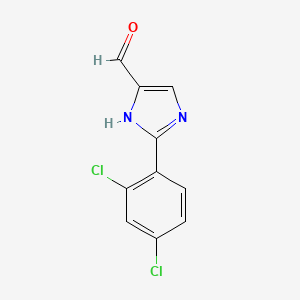

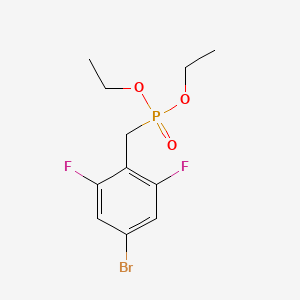
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
